Product packaging for 2-Benzhydrylnaphthalene(Cat. No.:)

2-Benzhydrylnaphthalene

Cat. No.: B14131753
M. Wt: 294.4 g/mol
InChI Key: PSXRMKCSOULZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Benzhydrylnaphthalene is an organic compound with the molecular formula C23H18 . It features a naphthalene core structure substituted at the 2-position with a benzhydryl group. This molecular architecture is of significant interest in synthetic organic chemistry. Researchers utilize such polycyclic structures as key intermediates and building blocks for the development of more complex molecules . Compounds with benzhydryl and naphthalene motifs are frequently explored in material science and for the synthesis of specialty chemicals. The benzhydryl group can impart specific steric and electronic properties, making it a valuable moiety in the design of novel organic materials and ligands . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18 B14131753 2-Benzhydrylnaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydrylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18/c1-3-10-19(11-4-1)23(20-12-5-2-6-13-20)22-16-15-18-9-7-8-14-21(18)17-22/h1-17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXRMKCSOULZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Representations

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. Following these rules, the compound is named 2-benzhydrylnaphthalene . evitachem.com This name is derived by identifying the parent hydrocarbon, which is naphthalene (B1677914), and the substituent group attached to it. The benzhydryl group, which is a diphenylmethyl group, is located at the second position of the naphthalene ring system.

Structure IUPAC Name
Chemical structure of this compoundThis compound

Common and Trivial Nomenclatures in Literature

In scientific literature, compounds are sometimes referred to by common or trivial names. For this compound, such alternative names are not widely documented. It is primarily identified by its systematic IUPAC name or by its Chemical Abstracts Service (CAS) Registry Number.

It is important to distinguish this compound from a related but different compound, This compound-1,4-dione (B5191278). smolecule.comechemi.com This latter compound has a naphthalene-1,4-dione core, indicating the presence of two ketone functional groups. smolecule.com

Stereochemical Considerations and Isomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. khanacademy.orglibretexts.orglibretexts.org

The concept of chirality is central to stereochemistry. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orgwikipedia.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. libretexts.orgwikipedia.org

In the case of this compound, the carbon atom of the benzhydryl group that is attached to the naphthalene ring is bonded to a hydrogen atom, a naphthalene ring, and two phenyl groups. Since two of the substituents (the phenyl groups) are identical, this carbon atom is not a stereocenter. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism.

However, isomerism can exist in the form of constitutional isomers, which have the same molecular formula but different connectivity of atoms. For example, 1-Benzhydrylnaphthalene would be a constitutional isomer of this compound, with the benzhydryl group attached to the first position of the naphthalene ring. rsc.orgresearchgate.net

Synthetic Methodologies for 2 Benzhydrylnaphthalene

Precursor-Based Synthesis Strategies

Approaches Involving Naphthalene (B1677914) Precursors

A common and direct method for the synthesis of 2-Benzhydrylnaphthalene involves the Friedel-Crafts reaction, a fundamental process in organic chemistry for attaching substituents to aromatic rings. masterorganicchemistry.com In this approach, naphthalene is treated with a benzhydryl halide, typically benzhydryl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). semanticscholar.org The Lewis acid activates the benzhydryl halide, facilitating the generation of a benzhydryl carbocation. This electrophile is then attacked by the electron-rich naphthalene ring.

The substitution pattern on the naphthalene ring is a critical consideration. Electrophilic substitution on naphthalene can occur at either the 1- (alpha) or 2- (beta) position. The distribution of these isomers is highly dependent on reaction conditions. wikipedia.org For the synthesis of this compound, conditions that favor the formation of the thermodynamically more stable 2-substituted product are preferred. wikipedia.org

An alternative route starting from naphthalene involves a two-step sequence. First, a Friedel-Crafts acylation of naphthalene with benzoyl chloride and a Lewis acid catalyst like AlCl₃ yields a mixture of 1- and 2-benzoyl-naphthalene. semanticscholar.orgresearchgate.net The desired 2-benzoyl-naphthalene can be separated and then subjected to a reduction reaction to convert the ketone to a methylene (B1212753) group, a common transformation in organic synthesis. However, a more direct conversion to the benzhydryl group would require a Grignard reaction. Treating 2-benzoyl-naphthalene with a phenylmagnesium halide (a Grignard reagent) would lead to the formation of a tertiary alcohol, which could then be reduced to afford this compound. organic-chemistry.orglibretexts.org

Starting MaterialReagent(s)Key TransformationProduct
NaphthaleneBenzhydryl chloride, AlCl₃Friedel-Crafts AlkylationThis compound
Naphthalene1. Benzoyl chloride, AlCl₃; 2. Phenylmagnesium bromide; 3. ReductionFriedel-Crafts Acylation, Grignard Reaction, ReductionThis compound
2-Naphthol (B1666908)Sulfonation, then fusion with KOHNot a direct route to this compound---

This table summarizes synthetic approaches starting from naphthalene precursors.

Approaches Involving Benzhydryl Moieties

Synthesizing this compound can also be achieved by starting with a molecule that already contains the benzhydryl group. A prominent example of this strategy involves the use of a Grignard reagent. umkc.edubeyondbenign.org In this scenario, a Grignard reagent would be prepared from a benzhydryl halide and magnesium metal. pressbooks.pub This organometallic species could then be reacted with a suitable naphthalene-based electrophile. For instance, reacting the benzhydryl Grignard reagent with 2-bromonaphthalene (B93597) in the presence of a suitable catalyst could potentially form the desired carbon-carbon bond.

Another approach could involve the reaction of a benzhydryl-containing nucleophile with a derivative of 2-naphthol. youtube.com For example, converting 2-naphthol to a better leaving group, such as a tosylate, would make it susceptible to nucleophilic attack by a benzhydryl anion or its equivalent.

Starting MaterialReagent(s)Key TransformationProduct
Benzhydryl halideMg, then 2-bromonaphthaleneGrignard ReactionThis compound
Benzhydryl-containing nucleophile2-Naphthyl tosylateNucleophilic SubstitutionThis compound

This table outlines synthetic strategies that begin with benzhydryl-containing compounds.

Novel Synthetic Pathways and Mechanistic Considerations

Beyond the classical methods, the synthesis of this compound can be explored through more advanced and mechanistically nuanced pathways.

Exploration of Free Radical Mechanisms

While ionic pathways dominate many synthetic approaches, free radical reactions offer an alternative for C-C bond formation. A potential, though less common, route to this compound could involve the radical-initiated reaction between a benzhydryl radical source and naphthalene. The benzhydryl radical could be generated from a suitable precursor, such as a benzhydryl ester or halide, using a radical initiator like AIBN (azobisisobutyronitrile) or through photolysis. This highly reactive radical could then add to the naphthalene ring. However, controlling the regioselectivity of such a reaction to favor the 2-position would be a significant challenge.

Investigation of Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another potential, albeit challenging, avenue. This would typically require a naphthalene ring substituted with a strong electron-withdrawing group and a good leaving group at the 2-position. A nucleophile, such as a benzhydryl anion (or a synthetic equivalent), could then displace the leaving group. The high pKa of diphenylmethane (B89790) makes the direct formation of the benzhydryl anion difficult, often requiring very strong bases.

A more plausible nucleophilic substitution approach involves the reaction of an organometallic reagent. For example, a benzhydryl-based organometallic compound, such as benzhydryl lithium or a benzhydryl cuprate, could react with 2-halonaphthalene. These reactions often proceed via different mechanisms than traditional SNAr and can be effective for forming aryl-alkyl bonds.

Other Advanced Synthetic Transformations

Modern cross-coupling reactions, which have revolutionized organic synthesis, could also be applied to the synthesis of this compound. For instance, a Suzuki coupling reaction could be envisioned between 2-naphthaleneboronic acid and a benzhydryl halide, catalyzed by a palladium complex. Alternatively, a Negishi coupling could be employed, reacting an organozinc derivative of benzhydrol with 2-halonaphthalene. These methods often offer high yields and functional group tolerance, making them powerful tools for constructing complex molecules.

Chemical Reactivity and Transformation Mechanisms of 2 Benzhydrylnaphthalene

Reactions at the Benzylic Position

The carbon atom connecting the naphthalene (B1677914) ring to the two phenyl groups is known as the benzylic position. chemistry.coach This position is particularly reactive because any radical, cationic, or anionic intermediates formed at this site are stabilized by resonance with the adjacent naphthalene and phenyl rings. chemistry.coachlibretexts.orglibretexts.org

The benzylic C-H bond is relatively weak, making it a prime target for radical abstraction. masterorganicchemistry.com Radical reactions, such as halogenation, occur preferentially at this site. chemistry.coach The process is typically initiated by the homolytic cleavage of a reagent, often spurred by heat or UV light, to create a radical species. aklectures.comlumenlearning.com

In a typical benzylic bromination, a reagent like N-bromosuccinimide (NBS) is used to provide a low, steady concentration of bromine radicals. masterorganicchemistry.comyoutube.com The mechanism proceeds via a chain reaction:

Initiation: Homolysis of the initiator (e.g., peroxide) or NBS itself generates the initial bromine radical. chemistry.coachlumenlearning.comyoutube.com

Propagation: The bromine radical abstracts the benzylic hydrogen from 2-Benzhydrylnaphthalene. This is the key step, forming a highly stabilized tertiary, doubly benzylic radical. The resonance stabilization extends over both phenyl rings and the naphthalene system, making this intermediate particularly favorable. This radical then reacts with a molecule of Br₂ (generated from NBS) to form the brominated product and a new bromine radical, which continues the chain. chemistry.coachmasterorganicchemistry.com

Termination: The reaction concludes when two radicals combine. aklectures.comlumenlearning.com

Due to the high stability of the intermediate radical, these reactions are highly selective for the benzylic position. chemistry.coach

Reaction Type Reagents Expected Product Mechanism Notes
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Peroxide), CCl₄2-(Bromo(diphenyl)methyl)naphthaleneProceeds via a highly resonance-stabilized tertiary benzylic radical. chemistry.coachmasterorganicchemistry.com

The benzylic position of this compound is susceptible to oxidation, but the outcome is highly dependent on the strength of the oxidizing agent. masterorganicchemistry.comevitachem.com For an oxidation reaction to occur at the benzylic carbon, the presence of at least one benzylic hydrogen is required. chemistry.coachlibretexts.orglibretexts.orgmasterorganicchemistry.com Since this compound has one such hydrogen, it can be oxidized.

With strong, aggressive oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the reaction typically does not stop at the alcohol or ketone. libretexts.orgmasterorganicchemistry.com Instead, the carbon-carbon bonds at the benzylic position are cleaved. masterorganicchemistry.com This oxidative degradation would result in the formation of benzophenone (B1666685) (from the diphenylmethyl moiety) and 2-naphthoic acid (from the naphthalene portion of the molecule).

Oxidizing Agent Conditions Expected Products Mechanism Notes
Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄)Hot, AcidicBenzophenone and 2-Naphthoic AcidInvolves oxidative cleavage of the C-C bonds at the benzylic position. libretexts.orgmasterorganicchemistry.com
Milder Oxidants (e.g., IBX)Varies(Naphthalen-2-yl)(phenyl)methanoneProceeds via oxidation of the benzylic C-H to a C-O bond without C-C cleavage. masterorganicchemistry.com

Benzylic halides are highly reactive towards nucleophilic substitution. ucalgary.ca If this compound is first converted to its benzylic bromide (as described in 4.1.1), this derivative can readily undergo substitution reactions. masterorganicchemistry.com The mechanism, either Sₙ1 or Sₙ2, is determined by the structure of the substrate. chemistry.coach

Primary benzylic halides typically react via an Sₙ2 pathway, while secondary and tertiary benzylic halides favor an Sₙ1 mechanism. ucalgary.cakhanacademy.org The substrate, 2-(bromo(diphenyl)methyl)naphthalene, is a tertiary benzylic halide. Therefore, it would react exclusively through an Sₙ1 pathway. This involves the departure of the bromide leaving group to form a tertiary, resonance-stabilized carbocation. This carbocation is exceptionally stable due to the delocalization of the positive charge across the naphthalene and two phenyl rings. A nucleophile then attacks the carbocation to form the final substitution product. chemistry.coach

Substrate Nucleophile Mechanism Product Example (with Nu = OCH₃)
2-(Bromo(diphenyl)methyl)naphthaleneMethanol (CH₃OH), Water (H₂O), Cyanide (CN⁻)Sₙ12-(Methoxy(diphenyl)methyl)naphthalene

Oxidation Reactions

Electrophilic Aromatic Substitution Reactions on the Naphthalene and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene (B151609) and naphthalene. minia.edu.egmasterorganicchemistry.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The benzhydryl substituent on this compound influences the rate and position of this substitution.

The benzhydryl group, being an alkyl substituent, is an activating group that donates electron density to the aromatic ring it is attached to, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Activating groups are ortho, para-directors.

A key consideration is the competition between the naphthalene ring system and the two phenyl rings.

Naphthalene Ring: The benzhydryl group at the C-2 position activates the naphthalene ring. Naphthalene itself is inherently more reactive than benzene towards EAS because the activation energy required to form the intermediate carbocation (a sigma complex) is lower. Substitution is expected to occur at the activated positions of the naphthalene ring, primarily C-1 and C-3, and to a lesser extent at positions in the other ring like C-6 and C-8.

Phenyl Rings: The two phenyl rings are part of the benzhydryl group. They are analogous to toluene (B28343) and are also activated towards EAS at their respective ortho and para positions. youtube.com

Given that the naphthalene ring is more activated than a benzene ring, it is the most probable site for the initial electrophilic attack in reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. evitachem.comminia.edu.eg

Reaction Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄1-Nitro-2-benzhydrylnaphthalene and/or 3-Nitro-2-benzhydrylnaphthalene
BrominationBr₂, FeBr₃1-Bromo-2-benzhydrylnaphthalene and/or 3-Bromo-2-benzhydrylnaphthalene
Friedel-Crafts AcylationRCOCl, AlCl₃1-Acyl-2-benzhydrylnaphthalene and/or 3-Acyl-2-benzhydrylnaphthalene

Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation is a reduction reaction that adds hydrogen across the double bonds of aromatic rings, converting them to saturated cyclic systems. wikipedia.orglibretexts.org The reaction typically requires a metal catalyst, such as platinum, palladium, or nickel, and a source of hydrogen gas (H₂). wikipedia.orgslideshare.net

For this compound, hydrogenation can occur on both the naphthalene and the phenyl rings. The extent of hydrogenation depends on the reaction conditions (catalyst, temperature, pressure).

Partial Hydrogenation: Under milder conditions, the more reactive naphthalene ring is likely to be hydrogenated first. This would yield 2-benzhydryltetralin (one ring saturated) or 2-benzhydryldecalin (both naphthalene rings saturated).

Complete Hydrogenation: Under more forcing conditions, all three aromatic rings can be saturated, yielding (dicyclohexylmethyl)decalin.

Dehydrogenation is the reverse process, where hydrogen is removed to restore the aromatic system. This reversible hydrogenation-dehydrogenation of polycyclic aromatic hydrocarbons is a field of study for chemical hydrogen storage applications. google.com The hydrogenated forms of this compound could, in principle, serve as liquid organic hydrogen carriers (LOHCs), releasing hydrogen upon catalytic dehydrogenation. google.com

Process Reagents/Conditions Potential Products
Partial HydrogenationH₂, Pd/C, moderate temp/pressure2-Benzhydryl-1,2,3,4-tetrahydronaphthalene
Full HydrogenationH₂, PtO₂ or Raney Ni, high temp/pressure(Dicyclohexylmethyl)decalin
DehydrogenationDehydrogenation catalyst (e.g., Pd/Al₂O₃), high tempThis compound (from hydrogenated form)

Cyclization Reactions and Ring Formation

Derivatives of this compound can be used as precursors for the synthesis of complex polycyclic and spirocyclic systems. evitachem.comresearchgate.net These reactions involve forming new rings through intramolecular transformations.

One plausible pathway is an intramolecular Friedel-Crafts reaction. For example, if one of the phenyl rings of the benzhydryl group were functionalized with an acyl chloride, it could undergo an intramolecular electrophilic attack on the electron-rich naphthalene ring. This would result in the formation of a new six-membered ring, creating a highly complex, fused polycyclic aromatic system.

Another possibility is the formation of spirocyclic compounds, where two rings share a single carbon atom. nih.govnih.gov An appropriately substituted this compound could undergo a dearomatizing cyclization, where a pendant nucleophile on one of the phenyl rings attacks the naphthalene core, leading to a spirocyclic dienone intermediate. Such reactions are powerful tools for rapidly building molecular complexity from flat aromatic precursors. For instance, a Parham cyclization, involving an intramolecular Sₙ2 reaction of an alcoholate with a halide, could be envisioned with a suitable derivative to form a spirocyclic framework. nih.gov

Reaction Type Conceptual Substrate Potential Product Class
Intramolecular Friedel-Crafts AcylationThis compound with a -COCl group on a phenyl ringFused Polycyclic Aromatic Hydrocarbon
Oxidative Dearomatizing CyclizationThis compound with a nucleophilic sidechain (e.g., -NH₂) on a phenyl ringSpirocyclic Dienone

Investigation of Rearrangement Mechanisms

The investigation of rearrangement mechanisms in relation to this compound primarily centers on the potential for molecular restructuring during its synthesis, a common occurrence in reactions involving carbocation intermediates. Rearrangements are chemical reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. slideshare.net These transformations are often driven by the formation of a more stable intermediate.

One of the most relevant scenarios for rearrangement is during the Friedel-Crafts alkylation, a common method for synthesizing alkyl-substituted aromatic compounds like this compound. libretexts.org This reaction proceeds through a carbocation intermediate. libretexts.org If a less stable carbocation is formed initially, it can rearrange to a more stable carbocation through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group). masterorganicchemistry.comlibretexts.org

For instance, in the synthesis of this compound, if the electrophile generated from the benzhydryl source is a primary or secondary carbocation, it might rearrange. However, the benzhydryl cation itself (diphenylmethyl cation) is a relatively stable secondary carbocation due to resonance stabilization from the two phenyl groups, which may lessen the driving force for rearrangement compared to simpler alkyl cations.

Another type of rearrangement, the benzilic acid rearrangement, occurs in 1,2-diketones and results in the formation of an α-hydroxy carboxylic acid. wikipedia.org While this does not apply directly to this compound, a derivative such as This compound-1,4-dione (B5191278) could potentially undergo related transformations under specific conditions. smolecule.com The study of such derivatives provides insight into the electronic influence of the bulky benzhydryl group on the reactivity of the naphthalene core.

Table 1: Potential Rearrangement in Friedel-Crafts Alkylation

Reaction Step Description Key Features
1. Carbocation Formation Reaction of an alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) generates a carbocation. libretexts.org Prone to rearrangement to form a more stable carbocation.
2. Hydride/Alkyl Shift A hydrogen or alkyl group migrates from an adjacent carbon to the positively charged carbon. masterorganicchemistry.com Occurs if a more stable carbocation (e.g., secondary to tertiary) can be formed. masterorganicchemistry.com

| 3. Electrophilic Attack | The rearranged, more stable carbocation attacks the aromatic ring (naphthalene). | Leads to a structurally different product than expected. |

Catalytic Transformations Involving this compound

Catalytic transformations are central to the synthesis and potential functionalization of this compound. These processes utilize a catalyst to enhance the rate of a chemical reaction without being consumed in the process.

The most significant catalytic transformation involving this compound is its synthesis via the Friedel-Crafts alkylation of naphthalene. scribd.com This reaction involves treating naphthalene with a benzhydryl source, such as benzhydryl chloride or diphenylmethanol, in the presence of a Lewis acid catalyst. mt.combeilstein-journals.org Common catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or strong protic acids like sulfuric acid (H₂SO₄). mt.com The catalyst's role is to generate the electrophilic benzhydryl cation, which then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. libretexts.org The position of substitution on the naphthalene ring (alpha vs. beta) can be influenced by reaction conditions such as temperature and the choice of catalyst.

Beyond its synthesis, this compound can serve as a substrate in other catalytic transformations. These include:

Catalytic Hydrogenation: The naphthalene ring system can be partially or fully hydrogenated under catalytic conditions (e.g., using catalysts like Palladium, Platinum, or Nickel) to yield tetralin or decalin derivatives, respectively. The bulky benzhydryl substituent would likely influence the stereochemistry of the hydrogenation products.

Catalytic Oxidation: The naphthalene core could be susceptible to oxidation, potentially leading to naphthoquinones or phthalic acid derivatives, depending on the catalyst and oxidizing agent used. For example, this compound-1,4-dione is a known oxidation derivative. smolecule.com

These catalytic methods are fundamental in modifying the structure of this compound to access a range of other complex molecules. diva-portal.orgroutledge.comthieme.detaylorfrancis.com

Table 2: Overview of Friedel-Crafts Alkylation for this compound Synthesis

Component Description Examples
Aromatic Substrate The electron-rich ring that undergoes substitution. Naphthalene
Alkylating Agent The source of the benzhydryl group. Diphenylmethanol, Benzhydryl chloride
Catalyst Lewis or Brønsted acid that facilitates carbocation formation. beilstein-journals.org AlCl₃, FeCl₃, H₂SO₄, BF₃ mt.comchemistry-chemists.com

| Reaction Type | Electrophilic Aromatic Substitution. mt.com | The benzhydryl cation acts as the electrophile. |

Derivatives and Analogues of 2 Benzhydrylnaphthalene

Design Principles for 2-Benzhydrylnaphthalene Derivatives

The primary goals of derivatization include:

Modulating Electronic Properties: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic systems. This influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which in turn affects its reactivity, photophysical properties, and interaction with other molecules. youtube.com

Altering Steric Profile: The size and placement of substituents can modify the three-dimensional shape of the molecule, influencing its ability to adopt specific conformations or interact with biological targets or crystal lattices.

Enhancing or Reducing Lipophilicity: The addition of polar or non-polar functional groups can systematically adjust the molecule's solubility in various solvents, a critical factor in both reaction chemistry and potential biological applications.

Introducing New Reactive Sites: Functional groups can serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures.

Table 1: Design Principles for Modifying this compound

Substituent TypeExample Group(s)Primary EffectPotential Impact on Derivative Properties
Halogens-F, -Cl, -Br, -IInductive withdrawal, increased mass and lipophilicity.Alters reactivity in cross-coupling reactions; modifies crystal packing.
Electron-Donating Groups (EDGs)-OCH₃, -N(CH₃)₂Mesomeric (resonance) donation.Activates aromatic rings toward electrophilic substitution; can shift absorption/emission spectra.
Electron-Withdrawing Groups (EWGs)-NO₂, -CN, -CF₃Inductive and mesomeric withdrawal.Deactivates aromatic rings toward electrophilic substitution; increases acidity of benzylic proton.
Polar/Protic Groups-OH, -NH₂, -COOHIntroduces hydrogen bonding capability.Increases polarity and potential for specific intermolecular interactions.

Synthetic Strategies for Substituted Derivatives

The synthesis of derivatives of this compound relies on established reactions in organic chemistry, applied to its specific scaffold.

Halogen atoms can be introduced onto the aromatic rings of this compound via electrophilic aromatic substitution. The choice of reagent and conditions determines the type of halogen and its position.

Bromination: Reaction with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) is a common method for introducing bromine atoms onto activated aromatic rings. mdpi.com Alternatively, using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can achieve bromination.

Iodination: The use of molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile (B52724) can facilitate iodination. mdpi.com

Chlorination: N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid can be employed for chlorination.

The regioselectivity of these reactions will be directed by the existing benzhydryl substituent and the electronics of the naphthalene (B1677914) core.

Table 2: Synthetic Methods for Halogenation

Halogenation TypeTypical Reagent(s)General ConditionsReference Reaction
BrominationN-Bromosuccinimide (NBS)THF, Room TemperatureBromination of 2-(trifluoromethyl)-1H-indole. mdpi.com
IodinationIodine (I₂), K₂CO₃Acetonitrile, Room TemperatureIodination of 2-(trifluoromethyl)-1H-indole. mdpi.com
ChlorinationN-Chlorosuccinimide (NCS)CH₂Cl₂, RefluxGeneral method for aromatic chlorination.

Introducing functional groups containing oxygen or nitrogen expands the chemical diversity and potential utility of the derivatives. masterorganicchemistry.com

Carbonyl Groups: A ketone functionality can be introduced via Friedel-Crafts acylation, where an acyl chloride (R-COCl) and a Lewis acid (e.g., AlCl₃) are used to append an acyl group to one of the aromatic rings.

Hydroxyl Groups: Phenolic derivatives can be prepared through several routes, including the hydrolysis of a halogenated derivative via a nucleophilic aromatic substitution or through the Baeyer-Villiger oxidation of an appropriate ketone precursor. Direct reduction of a synthesized carbonyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield a secondary alcohol.

Amino Groups: An amino group can be introduced by first performing nitration on an aromatic ring using a mixture of nitric acid and sulfuric acid. The resulting nitro derivative (-NO₂) can then be reduced to a primary amine (-NH₂) using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd). researchgate.net

Creating larger aromatic systems from the this compound scaffold can be achieved through cyclization and cross-coupling reactions.

Bradsher Reaction: A suitably functionalized derivative, for example, a 2-arylmethylbenzaldehyde derivative, could undergo an acid-catalyzed cyclodehydration to form an anthracene-like fused ring system. beilstein-journals.org

Suzuki Coupling: A halogenated derivative of this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, extending the polyaromatic system. beilstein-journals.org

Photocyclization: Derivatives containing stilbene-like moieties (e.g., a styryl group attached to the naphthalene ring) could potentially undergo oxidative photocyclization to form phenanthrene (B1679779) or other fused-ring structures. beilstein-journals.org

Functionalized Derivatives (e.g., carbonyl, hydroxyl, amino groups)

Stereochemical Analysis of Derivatives

If the two phenyl rings of the benzhydryl group are substituted differently, or if a substituent is introduced that breaks the plane of symmetry, the benzhydryl carbon atom (the carbon connecting the two phenyl rings and the naphthalene) becomes a stereocenter. This results in the existence of enantiomers.

The determination of the absolute and relative stereochemistry of these chiral derivatives is critical. Key analytical techniques include:

NMR Spectroscopy: Advanced NMR techniques, particularly 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be used to determine the conformation and stereochemistry of molecules. nih.gov Through-space correlations between specific protons and other nuclei (like ¹⁹F in fluorinated derivatives) can reveal which groups are in close spatial proximity, allowing for the assignment of E/Z conformers or the relative orientation of substituents. nih.gov

X-ray Crystallography: For derivatives that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the absolute stereochemistry if a heavy atom is present. nih.gov

Structure-Reactivity Relationships in Derivatives

Structure-reactivity relationships describe how the chemical structure of a derivative influences its reactivity. libretexts.org The introduction of different functional groups to the this compound core directly impacts its electronic and steric properties, leading to predictable changes in behavior. nih.gov

Electronic Effects: Electron-donating groups (like methoxy (B1213986) or amino) increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (like nitro or trifluoromethyl) decrease electron density, making the rings less reactive towards electrophiles but more susceptible to nucleophilic attack. youtube.comrsc.org This relationship can often be quantified using tools like the Hammett equation for substituents on the phenyl rings. libretexts.org

Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. ox.ac.uk For 2-Benzhydrylnaphthalene, both ¹H and ¹³C NMR would provide definitive structural information by identifying the number and connectivity of chemically distinct protons and carbons. uchile.cl

In ¹H NMR, the number of signals corresponds to the number of sets of chemically non-equivalent protons. pressbooks.pub The integration of these signals reveals the relative number of protons in each set, while the splitting pattern (multiplicity) provides information about neighboring protons. pressbooks.pub The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. libretexts.org

The structure of this compound contains several distinct proton environments: the protons on the naphthalene (B1677914) ring, the protons on the two phenyl rings of the benzhydryl group, and the single methine proton. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. libretexts.org The specific splitting patterns would be complex due to coupling between adjacent protons on the rings. The most distinct signal would be for the single methine proton (CH), which would appear as a singlet and be significantly downfield due to its attachment to three aromatic rings.

¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule produces a distinct signal. Due to the molecule's asymmetry, all 23 carbon atoms are expected to be chemically non-equivalent, resulting in 23 distinct signals. The chemical shifts would differentiate the sp²-hybridized aromatic carbons from the single sp³-hybridized methine carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

NucleusStructural AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹H NMR)
¹HAromatic Protons (Naphthyl & Phenyl)7.0 - 8.0Multiplet
¹HMethine Proton (-CH-)~5.5 - 6.0Singlet
¹³CAromatic Carbons (Naphthyl & Phenyl)120 - 145N/A
¹³CMethine Carbon (-CH-)~50 - 60N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. iastate.edu For this compound (C₂₃H₁₈), the molecular weight is 294.39 g/mol .

In an electron ionization (EI) mass spectrum, the parent peak or molecular ion (M⁺) would be observed at an m/z value corresponding to the molecular weight of the intact molecule, which is 294. libretexts.org The fragmentation pattern provides a "fingerprint" of the molecule. libretexts.org The most probable fragmentation pathway for this compound involves the cleavage of the bond between the methine carbon and the naphthalene ring, as this leads to the formation of a highly stable benzhydryl cation. This fragment, [(C₆H₅)₂CH]⁺, has an m/z of 167 and would likely be the base peak (the most intense peak in the spectrum). libretexts.org

Other significant fragments could arise from the loss of a phenyl group from the molecular ion or the benzhydryl fragment. The fragmentation of the aromatic rings themselves can also produce characteristic ions, such as the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive and based on established fragmentation patterns for aromatic hydrocarbons.

m/z ValueProposed Fragment IonFormulaSignificance
294Molecular Ion[C₂₃H₁₈]⁺Confirms molecular weight
167Benzhydryl Cation[(C₆H₅)₂CH]⁺Expected base peak, highly stable
127Naphthyl Radical Cation[C₁₀H₇]⁺Result of C-C bond cleavage
91Tropylium Ion[C₇H₇]⁺Common rearrangement from benzyl-type structures

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ox.ac.ukuobabylon.edu.iq The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as the C=C bonds within the aromatic rings.

Key expected absorption bands include:

Aromatic C-H Stretch: A group of peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: A weaker absorption from the single methine C-H bond, expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: Several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene and phenyl rings. uobabylon.edu.iq

C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region, which are highly characteristic of the substitution patterns on the aromatic rings. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on standard IR correlation tables.

Wavenumber Range (cm⁻¹)Vibrational ModeStructural Unit
3100 - 3030C-H StretchAromatic Rings
2960 - 2850C-H StretchMethine (Aliphatic)
1600, 1580, 1500, 1450C=C StretchAromatic Rings
900 - 675C-H Out-of-Plane BendAromatic Ring Substitution

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. msu.edu The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital). amazonaws.com

The extensive conjugated π-system of this compound, which includes the naphthalene and two phenyl rings, would result in strong absorption in the ultraviolet region. The spectrum is expected to show multiple intense bands corresponding to π → π* transitions. Compared to naphthalene itself, the benzhydryl substituent would likely cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system. utoronto.ca

Table 4: Predicted UV-Vis Absorption for this compound This table is predictive and based on the UV-Vis characteristics of extended aromatic systems.

Predicted λ_max (nm)Transition TypeChromophore
~220 - 230π → πNaphthalene & Phenyl Rings
~270 - 290π → πExtended Aromatic System

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pdx.edu By irradiating a single crystal with X-rays, a diffraction pattern is produced that is a function of the crystal's internal structure. anton-paar.com According to Bragg's Law, constructive interference occurs at specific angles, which allows for the calculation of the distances between atomic planes. anton-paar.com

To perform this analysis on this compound, a high-quality single crystal of the compound would be required. The XRD experiment would yield fundamental crystallographic data, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule.

This information would allow for the unambiguous determination of the solid-state conformation of this compound. It would reveal critical structural parameters such as the bond lengths and angles, the torsion angles between the phenyl rings of the benzhydryl group, and the relative orientation of the naphthalene and benzhydryl moieties. Such data is invaluable for understanding intermolecular interactions, such as π-stacking, which dictate the packing of the molecules in the crystal lattice. Without experimental data, these parameters cannot be known. ethz.ch

Computational and Theoretical Investigations of 2 Benzhydrylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Benzhydrylnaphthalene. nih.govwikipedia.org These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. wikipedia.org

The electronic character of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. irjweb.com

For polycyclic aromatic hydrocarbons (PAHs), the HOMO-LUMO gap tends to decrease as the size of the conjugated π-system increases. frontiersin.org In this compound, the electronic structure arises from the combination of the naphthalene (B1677914) and benzhydryl (diphenylmethyl) moieties. DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, can be employed to model the molecule's orbitals. frontiersin.orgdergipark.org.tr

The HOMO is typically localized over the electron-rich aromatic rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy of these orbitals is crucial for understanding charge transfer interactions within the molecule and with other species. elifesciences.org

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.0 eVRelates to ionization potential; indicates electron-donating ability.
LUMO Energy ~ -1.1 eVRelates to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.9 eVA large gap suggests high kinetic stability and low chemical reactivity. irjweb.comsamipubco.com

Note: These values are estimates based on typical DFT calculations for similar polycyclic aromatic hydrocarbons and serve as illustrative examples.

Quantum chemical calculations are essential for modeling reaction mechanisms, allowing for the characterization of intermediates and transition states (TS). chemrxiv.org For this compound, a key reaction is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. byjus.combyjus.com

The mechanism generally proceeds in two steps:

Formation of an intermediate: The electrophile attacks the π-electron system of the naphthalene or phenyl rings, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. byjus.comlumenlearning.com

Proton removal: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. lumenlearning.commasterorganicchemistry.com

Computational methods can map the potential energy surface (PES) for this reaction. researchgate.net By identifying the minimum energy pathway, researchers can calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. brunel.ac.ukuni-giessen.de Transition state search algorithms, like the synchronous transit-guided quasi-Newton (QST2) method, can locate the saddle point on the PES that corresponds to the transition state. arxiv.org Analysis of the transition state's geometry and vibrational frequencies confirms its nature and provides insight into the factors controlling the reaction's selectivity. elifesciences.orgnih.gov

Table 2: Hypothetical Reaction Pathway Analysis for Nitration of this compound

StepSpeciesComputational TaskPredicted Outcome
1 Reactants (this compound + NO₂⁺)Geometry OptimizationOptimized structures and energies of reactants.
2 Transition State 1 (TS1)Transition State Search (e.g., QST2)Structure and energy of the first transition state for electrophilic attack.
3 Sigma Complex IntermediateGeometry OptimizationStructure and stability of the carbocation intermediate.
4 Transition State 2 (TS2)Transition State SearchStructure and energy of the second transition state for proton removal.
5 Products (Nitro-2-benzhydrylnaphthalene + H⁺)Geometry OptimizationOptimized structures and energies of products.

Quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov Machine learning combined with DFT calculations has become a powerful tool for predicting spectra with high accuracy. univie.ac.atarxiv.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. nih.govescholarship.org These calculations provide theoretical spectra that can be compared with experimental results to assign peaks and confirm the structure of this compound. schrodinger.comnmrdb.org

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. researchgate.netchemrxiv.org After geometry optimization, a frequency calculation yields the harmonic vibrational modes. The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum. For this compound, characteristic peaks would include aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~3000-2850 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and non-covalent interactions. brunel.ac.ukmun.ca

For this compound, a key degree of freedom is the rotation around the single bond connecting the benzhydryl carbon to the naphthalene ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations. mun.ca The bulky phenyl and naphthyl groups create significant steric hindrance, suggesting that staggered conformations, where the groups are maximally separated, would be energetically favored over eclipsed conformations. rsc.org

MD simulations are also used to study how molecules of this compound interact with each other in a condensed phase. As a non-polar hydrocarbon, its intermolecular interactions are dominated by:

Van der Waals Forces: These are weak, non-specific attractions arising from temporary fluctuations in electron density.

π-π Stacking: The planar aromatic rings of the naphthalene and phenyl groups can stack on top of each other, a stabilizing interaction common in PAHs. rsc.org

C-H···π Interactions: Hydrogen atoms on one molecule can interact favorably with the electron-rich π-system of an aromatic ring on a neighboring molecule.

These simulations can predict bulk properties like density and cohesion by modeling the collective behavior of many molecules. researchgate.netrsc.org

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a compound with its physicochemical properties. biointerfaceresearch.com These models are built by calculating a set of molecular descriptors and using regression techniques to find a mathematical equation that predicts a specific property. nih.govinformaticsjournals.co.in

For a molecule like this compound, a QSPR model could predict properties such as boiling point, solubility, or environmental fate. worldscientific.com The process involves:

Descriptor Calculation: A wide range of descriptors representing different aspects of the molecular structure are computed.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build the predictive model. rsc.org

Validation: The model's predictive power is rigorously tested.

Table 3: Relevant Molecular Descriptors for a QSPR Study of this compound

Descriptor ClassExample DescriptorsProperty Correlation
Topological Wiener Index, Connectivity IndicesBoiling point, Viscosity, Surface Tension. biointerfaceresearch.com
Geometric Molecular Volume, Surface AreaSolubility, Partition Coefficients (logP). nih.gov
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentReactivity, Toxicity, Photolysis Half-life. worldscientific.com
Constitutional Molecular Weight, Atom CountsGeneral physical properties.

Docking Studies (e.g., interactions with catalysts, surfaces, or materials)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unirioja.esmdpi.com While widely used in drug discovery to model ligand-protein interactions, it is also applicable to materials science and catalysis. nih.govresearchgate.net

A hypothetical docking study could investigate the interaction of this compound with a transition metal catalyst used in its synthesis, such as a palladium-based catalyst for a cross-coupling reaction. The study would proceed as follows:

System Preparation: 3D structures of this compound (as a reactant or product) and the catalyst's active site are prepared.

Docking Simulation: A docking program (e.g., AutoDock Vina) samples a large number of possible binding poses of the molecule within the catalyst's active site. physchemres.org

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The lowest-energy poses are analyzed to understand the key intermolecular interactions (e.g., metal coordination, hydrophobic interactions, π-stacking) that stabilize the complex.

Such a study could provide valuable insights into the catalytic mechanism, explaining the catalyst's efficiency and selectivity in the synthesis of this compound.

Theoretical Mechanistic Elucidations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms that are often difficult to probe through experimental means alone. nih.govdiva-portal.org For the formation of this compound, theoretical studies are instrumental in understanding the intricacies of the electrophilic aromatic substitution (SEAr) process, specifically the Friedel-Crafts alkylation of naphthalene with a bulky benzhydryl group. These investigations typically focus on mapping the potential energy surface of the reaction to identify intermediates, transition states, and the rate-determining steps, thereby clarifying the factors that govern reaction pathways and regioselectivity. researchgate.netnih.gov

The synthesis of this compound is generally achieved through the Friedel-Crafts alkylation of naphthalene. This reaction involves an electrophilic attack on the electron-rich naphthalene ring by a benzhydryl cation or a related polarized complex. mdpi.com Theoretical models of this process begin with the generation of the electrophile, typically the diphenylmethyl cation (benzhydryl cation), from a precursor like benzhydryl chloride through interaction with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). plymouth.ac.uk

Computational studies on analogous Friedel-Crafts reactions reveal that the mechanism proceeds through several key steps: formation of the electrophile, subsequent formation of a pi-complex, attack on the aromatic ring to form a sigma-complex (also known as a Wheland intermediate or arenium ion), and finally, deprotonation to restore aromaticity and yield the product. researchgate.netnih.gov

For the benzhydrylation of naphthalene, two primary pathways are considered, leading to the formation of either 1-benzhydrylnaphthalene (alpha-substitution) or this compound (beta-substitution). DFT calculations are employed to determine the geometries and relative energies of the intermediates and transition states for both pathways.

The key intermediates in the reaction are the sigma-complexes formed upon the attack of the benzhydryl cation at the C1 (alpha) or C2 (beta) position of the naphthalene ring. The relative stability of these intermediates is a crucial factor in determining the product distribution. The alpha-substituted sigma-complex is generally favored electronically due to better charge delocalization, preserving one intact benzene (B151609) ring in its resonance structures. However, the reaction with a sterically demanding electrophile like the benzhydryl group introduces significant steric hindrance, particularly at the more crowded alpha-position. plymouth.ac.uk

Theoretical calculations elucidate the competition between electronic and steric effects. The transition state leading to the alpha-substituted intermediate (TS-alpha) will experience greater steric repulsion between the bulky diphenylmethyl group and the hydrogen atom at the C8 position (a peri-interaction) compared to the transition state for beta-attack (TS-beta).

Table 1: Hypothetical Relative Free Energies (ΔG) for Intermediates and Transition States in the Benzhydrylation of Naphthalene (Calculated at a Representative DFT level)

SpeciesPathwayDescriptionHypothetical ΔG (kcal/mol)
Reactants-Naphthalene + Benzhydryl Cation0.0
TS-alphaα-attackTransition state for C1 attack+18.5
σ-complex-alphaα-attackWheland intermediate for C1 attack+10.2
TS-betaβ-attackTransition state for C2 attack+17.0
σ-complex-betaβ-attackWheland intermediate for C2 attack+11.5
Product-alphaα-attack1-Benzhydrylnaphthalene-5.0
Product-betaβ-attackThis compound-6.5

Note: The values in this table are illustrative and represent a plausible scenario based on established principles of electrophilic aromatic substitution. Actual values would be derived from specific quantum chemical calculations.

The data in the hypothetical table illustrates that while the alpha-sigma complex might be electronically more stable if steric factors were absent, the transition state leading to it (TS-alpha) is higher in energy than the transition state for beta-attack (TS-beta). This higher activation barrier for the alpha-pathway is a direct consequence of steric hindrance. Consequently, under conditions of kinetic control (lower temperatures), the reaction is likely to favor the formation of the beta-isomer, this compound, as it proceeds via a lower energy transition state. plymouth.ac.uk

Conversely, the final product stability might favor the beta-isomer as well, due to the relief of steric strain. Theoretical calculations of the final product energies often show that this compound is thermodynamically more stable than the 1-substituted isomer. Therefore, under thermodynamic control (higher temperatures, longer reaction times), the product distribution would also be expected to favor this compound. plymouth.ac.uk

Computational studies on related systems, such as the 1,8-bis(diphenylmethylium)naphthalenediyl dication, provide valuable insights into the electronic structure and stability of carbocations in proximity to a naphthalene nucleus, supporting the fundamental models used to understand the benzhydrylation mechanism. nih.gov These theoretical investigations, by providing a detailed energy profile of the reaction, offer a rationalization for the observed regioselectivity and allow for the prediction of reaction outcomes under different conditions.

Advanced Material Science Applications of 2 Benzhydrylnaphthalene and Its Derivatives

Polymerization Studies and Polymeric Materials Synthesis

While specific polymerization studies focusing exclusively on 2-Benzhydrylnaphthalene as a monomer are not extensively detailed in the provided research, its structural characteristics allow for informed predictions about its behavior in polymerization reactions, particularly radical polymerization, by drawing parallels with similar vinyl and aromatic monomers. wikipedia.orglibretexts.org

The reactivity of a monomer in polymerization is determined by its chemical structure, including the nature of its polymerizable group and any substituents. For a hypothetical vinyl-substituted this compound, reactivity would be influenced by the resonance stabilization of the naphthalene (B1677914) ring and the steric hindrance from the bulky benzhydryl group.

The structure and topology of a polymer are direct consequences of the monomer's structure and the polymerization conditions. Polymerization of a monofunctional benzhydrylnaphthalene monomer would be expected to produce linear polymer chains. beilstein-journals.org However, side reactions, such as chain transfer to the polymer, could introduce branching, affecting the material's properties. libretexts.org

Radical polymerization is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. libretexts.org It is a versatile method used for a wide variety of vinyl monomers. wikipedia.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, often a peroxide like benzoyl peroxide, through heat or light (photolysis). libretexts.orgpurdue.edu This initiator radical then adds to the double bond of a monomer molecule, creating a new, monomer-centered radical. youtube.com

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. libretexts.org This step repeats hundreds or thousands of times, rapidly increasing the molecular weight of the polymer. youtube.com

Termination: The growth of a polymer chain is stopped when two radical species combine or disproportionate, forming a stable, non-reactive polymer molecule. purdue.edu

Below is a data table outlining the fundamental steps of a hypothetical radical polymerization.

Polymerization StageDescription
Initiation A radical initiator (e.g., AIBN, Benzoyl Peroxide) decomposes to form primary radicals. The primary radical attacks a monomer unit to create an active, chain-initiating radical. libretexts.org
Propagation The chain-initiating radical successively adds to other monomer units, rapidly growing the polymer chain. libretexts.org
Termination Two growing radical chains react with each other to terminate the polymerization, either by combination (forming one long chain) or disproportionation (forming two chains). purdue.edulibretexts.org

Polymer Structure and Topology

Applications in Organic Electronics and Optoelectronics

Polycyclic aromatic hydrocarbons are fundamental components in organic electronics due to their delocalized π-electron systems, which facilitate charge transport. wikipedia.org Derivatives of this compound fit within this class of materials and show promise for these applications. smolecule.comevitachem.com

The conjugated system of the naphthalene core is a key feature for applications in organic electronics. smolecule.com The introduction of substituents like the benzhydryl group can modify the molecule's packing in the solid state and tune its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. pkusz.edu.cn These energy levels are critical for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). wikipedia.orgbeilstein-journals.org

For example, studies on other naphthalene- and anthracene-based derivatives have demonstrated high charge transport mobilities. rsc.org A derivative of anthracene (B1667546) substituted with naphthyl groups achieved a mobility of up to 2.1 cm² V⁻¹ s⁻¹. rsc.org Similarly, derivatives of smolecule.combenzothieno[3,2-b] smolecule.combenzothiophene (BTBT) show that molecular engineering, such as adding phenyl or alkylphenyl groups, can significantly enhance hole mobility in thin-film transistors. pkusz.edu.cn A derivative, This compound-1,4-dione (B5191278), has been specifically noted for its potential in organic electronics due to its conjugated system. smolecule.com

The table below shows the electronic properties of some representative organic semiconductor materials, illustrating the range of performance characteristics that can be achieved through chemical modification.

CompoundHOMO (eV)LUMO (eV)Application Highlight
C6-Ph-BTBT pkusz.edu.cn-5.65-2.22Hole mobility of 4.6 cm² V⁻¹ s⁻¹ in OTFTs
Ph-BTBT pkusz.edu.cn-5.68-2.25Hole mobility of 0.034 cm² V⁻¹ s⁻¹ in OTFTs
2,6-di(2-Na)Ant rsc.orgNot specifiedNot specifiedCharge transport mobility up to 2.1 cm² V⁻¹ s⁻¹
Benzoquinone Derivative 2 beilstein-journals.org-5.11-3.50Potential as a charge-transfer derivative
Benzoquinone Derivative 5 beilstein-journals.org-5.02-3.44Potential as a charge-transfer derivative

Use in Functional Materials Development

The development of functional materials relies on designing molecules with specific, tunable properties. This compound and its derivatives can be used to create materials with tailored optical, electronic, or chemical functionalities.

The unique structure of compounds like this compound-1,4-dione suggests potential applications as functional dyes due to their conjugated electronic systems. smolecule.com The field of functional materials often involves creating derivatives of a core structure to fine-tune its properties. For instance, introducing electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels and the optical absorption and emission characteristics, which is a key strategy in developing materials for organic electronics and photovoltaics. nih.govmdpi.com The fusion of pyrene (B120774) with different heterocycles, for example, allows for the tuning of electronic properties to create materials suitable for either hole or electron transport. rsc.org Similarly, the benzhydrylnaphthalene scaffold could be systematically modified to optimize its performance for specific applications.

Role as Precursors in Advanced Chemical Synthesis

In addition to being functional materials themselves, this compound and its structural motifs serve as important precursors or building blocks in advanced chemical synthesis. The synthesis of this compound itself can be achieved through various advanced methods, including electrophilic cyclization of alkynes and transition metal-catalyzed functionalization of naphthalene. evitachem.com

The utility of the naphthalene core is demonstrated by the use of the related 2-naphthylmethyl (Nap) group as a protecting group in the multi-step synthesis of complex biomolecules like monophosphorylated lipid A precursors. beilstein-journals.org This highlights the role of such structures in facilitating complex synthetic pathways. Furthermore, complex organic molecules can serve as precursors for entirely different classes of advanced materials. For example, metal-organic frameworks (MOFs) and other tailored molecular compounds are increasingly used as single-source precursors for the synthesis of advanced materials like two-dimensional transition metal dichalcogenides and highly porous carbons with controlled morphologies. rsc.orgmdpi.com The benzhydrylnaphthalene structure could potentially be incorporated into such frameworks to yield novel carbon-based materials with unique properties.

The table below summarizes some of the synthetic methods used to produce this compound and related structures.

Synthesis MethodDescriptionReactants Example
Electrophilic Cyclization evitachem.comInvolves the cyclization of alkynes in the presence of an electrophile like iodine or bromine.Benzhydryl-substituted alkynes and iodine.
Direct Synthesis evitachem.comDirect functionalization of naphthalene with benzhydryl groups using transition metal catalysts.Naphthalene and a benzhydryl source with a catalyst.
Michael Addition evitachem.comNaphthalene derivatives undergo Michael addition with benzhydryl compounds.A naphthalene derivative and a benzhydryl compound under specific base conditions.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Strategies for 2-Benzhydrylnaphthalene

The development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a paramount objective for future research. Current methods, while effective, often rely on traditional synthetic protocols that may involve harsh conditions or hazardous reagents. The future of its synthesis lies in the adoption of green chemistry principles. rsc.orgchemmethod.com

Key areas for exploration include:

Catalyst Innovation: The use of solid acid catalysts, zeolites, or reusable Lewis acids could replace traditional catalysts like aluminum chloride in Friedel-Crafts type reactions, minimizing waste and improving catalyst recovery. The development of transition metal-free catalytic systems is another promising direction. mdpi.comscirp.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov These techniques could be applied to both the formation of the benzhydryl cation and its subsequent reaction with naphthalene (B1677914).

Green Solvents: Investigating the use of deep eutectic solvents (DES) or ionic liquids as reaction media could offer advantages in terms of recyclability and reduced volatility. rsc.org Water-based synthetic methods, where applicable, would represent a significant leap forward in sustainability. aau.dk

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Strategies such as direct C-H functionalization of naphthalene with a benzhydryl source would be highly atom-economical. evitachem.com

A comparative table of potential sustainable synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Research Challenges
Solid Acid Catalysis Reusability, reduced corrosion, ease of separationCatalyst deactivation, lower activity than traditional catalysts
Microwave/Ultrasound Rapid heating, shorter reaction times, higher yieldsScale-up limitations, specialized equipment
Deep Eutectic Solvents Low toxicity, biodegradability, recyclabilityViscosity, purification of products
Direct C-H Functionalization High atom economy, reduced wasteSelectivity (α- vs. β-substitution), catalyst development

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the electron-rich naphthalene core and the bulky benzhydryl substituent. While it undergoes typical electrophilic aromatic substitution reactions, the steric hindrance imposed by the benzhydryl group at the 2-position can be expected to influence the regioselectivity of these reactions, potentially favoring substitution on the unsubstituted ring. evitachem.comcanterbury.ac.nz

Future research should focus on:

Regioselective Functionalization: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation, and Friedel-Crafts acylation) to map the directing effects of the benzhydryl group is needed. wordpress.com The steric bulk may render the adjacent positions on the same ring less accessible, leading to substitution at other positions. canterbury.ac.nzgrafiati.com

Oxidation and Reduction Chemistry: Exploring the selective oxidation of the benzhydryl methylene (B1212753) group to a ketone (benzophenone moiety) or the naphthalene core would lead to new classes of derivatives. evitachem.com Similarly, selective reduction of one or both rings of the naphthalene system could yield hydro-naphthalene derivatives with different three-dimensional structures.

Reactivity of the Benzhydryl Proton: The benzylic proton of the benzhydryl group is acidic and can be deprotonated to form a carbanion. Investigating the generation and subsequent reactions of this carbanion could open up new avenues for C-C bond formation.

Photochemical Reactivity: The extended π-system of naphthalene suggests that this compound may possess interesting photophysical and photochemical properties. frontiersin.orgacademie-sciences.frrsc.org Research into its fluorescence, phosphorescence, and potential for photochemical reactions is warranted.

Development of Advanced Computational Models

Computational chemistry provides a powerful toolkit for predicting and understanding the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. sigmaaldrich.comacs.org The development of advanced computational models will be crucial for accelerating research in this area.

Key applications of computational modeling include:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound. researchgate.net These calculations can elucidate the conformational preferences of the benzhydryl group, bond lengths and angles, and the distribution of electron density. DFT can also be used to model reaction mechanisms and predict the stability of intermediates and transition states in electrophilic substitution reactions, helping to rationalize observed regioselectivity. beilstein-journals.orgsciencemadness.org

Predicting Spectroscopic Properties: Computational methods can simulate various spectroscopic data, including NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra. sciencemadness.org This can aid in the characterization of new derivatives and provide insights into their electronic structure.

Modeling Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to model the excited states of this compound, predicting its absorption and emission wavelengths, and providing insights into its potential as a fluorescent material. mdpi.com

Conformational Analysis: The rotational barrier of the C-C bond between the naphthalene ring and the benzhydryl group can be calculated to understand the molecule's flexibility and the steric environment around the naphthalene core.

A table summarizing the applications of computational models is provided below:

Computational MethodApplication for this compoundPredicted Properties
DFT Ground-state properties, reaction mechanismsOptimized geometry, electronic structure, reaction energies
TD-DFT Excited-state propertiesUV-Vis spectra, fluorescence/phosphorescence wavelengths
NMR Prediction Structural elucidation1H and 13C chemical shifts
Molecular Dynamics Conformational sampling, solvent effectsDynamic behavior, interaction with other molecules

Integration in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of this compound. oup.comfortunejournals.comraci.org.au The unique combination of a planar aromatic surface and a bulky, three-dimensional substituent makes it an intriguing building block for the construction of complex molecular architectures. rsc.orgnih.gov

Future research in this area could explore:

Host-Guest Chemistry: The naphthalene unit can participate in π-π stacking interactions, while the cleft created by the benzhydryl group could serve as a binding site for guest molecules. This could lead to the development of novel molecular sensors or receptors.

Self-Assembly: The interplay of π-π stacking of the naphthalene cores and van der Waals interactions of the benzhydryl groups could direct the self-assembly of this compound into well-defined supramolecular structures such as nanotubes, vesicles, or gels.

Liquid Crystals: The rigid naphthalene core combined with the flexible benzhydryl group is a structural motif found in some liquid crystalline materials. The synthesis and characterization of derivatives of this compound could lead to new materials with interesting phase behavior.

Functional Materials: By incorporating functional groups onto the phenyl rings of the benzhydryl moiety or the naphthalene core, it is possible to design molecules that self-assemble into materials with specific electronic, optical, or catalytic properties. fortunejournals.com

The potential of this compound as a versatile building block in these emerging areas of research is substantial. A focused, multidisciplinary approach that combines innovative synthesis, detailed reactivity studies, predictive computational modeling, and creative supramolecular design will be key to unlocking the full potential of this fascinating molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.